3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a bromine atom attached to a pyrrolo[2,3-b]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The bromine atom may also participate in halogen bonding with target proteins. These interactions can induce conformational changes in the target proteins, affecting their function .
Biochemical Pathways
The specific biochemical pathways affected by 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid are currently unknown . Given the structural similarity of this compound to other pyrrolopyridine derivatives, it may affect pathways involving kinases or other signaling proteins .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and permeability across biological membranes. The presence of the carboxylic acid group may enhance solubility in aqueous environments, while the bromine atom may affect the compound’s distribution and metabolism .
Result of Action
Depending on its targets and mode of action, the compound could potentially influence cell signaling, gene expression, or other cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These include the pH and composition of the biological medium, the presence of other biomolecules, and the temperature. For instance, the compound is recommended to be stored under inert gas at room temperature, suggesting that it may be sensitive to oxidation .
Biochemical Analysis
Biochemical Properties
It has been found that pyrrolopyridine derivatives can exhibit potent activities against fibroblast growth factor receptors (FGFRs) . FGFRs are involved in various biochemical reactions and signal transduction pathways that regulate organ development, cell proliferation, migration, and angiogenesis .
Cellular Effects
In cellular context, 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid may influence cell function through its potential interaction with FGFRs . Abnormal activation of FGFR signaling pathway is associated with the progression and development of several cancers . Therefore, compounds like this compound that can inhibit FGFRs might have significant effects on cellular processes.
Molecular Mechanism
It is speculated that it might exert its effects at the molecular level through binding interactions with biomolecules like FGFRs, leading to their inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves the bromination of pyrrolo[2,3-b]pyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Cross-Coupling Reactions: Palladium catalysts and ligands are typically used, along with bases such as potassium phosphate.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Coupling Products: These reactions can yield biaryl compounds or other complex structures.
Scientific Research Applications
3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used to study the inhibition of specific enzymes and signaling pathways involved in disease processes.
Chemical Biology: It is employed in the design of chemical probes to investigate biological systems.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Uniqueness
3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the bromine atom and the carboxylic acid group can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-10-7-4(5)1-2-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWBPGDEZHOYPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.